2-Hydroxy-3-methylbenzonitrile
Overview
Description
2-Hydroxy-3-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermochemistry of Methylbenzonitriles
A study conducted by Zaitseva et al. (2015) focused on the thermochemistry of methylbenzonitriles, including 2-Hydroxy-3-methylbenzonitrile. The research employed combustion calorimetry and the transpiration method to determine the gas-phase enthalpies of formation and vaporization enthalpies of various methylbenzonitriles. The findings offer valuable insights into the thermochemical properties of these compounds, which can be essential in various chemical processes and synthesis applications (Zaitseva et al., 2015).
Synthesis and Application in Protein Modification
Müller & Pfleiderer (1978) developed a new bifunctional amidination reagent synthesized from 4-hydroxybenzonitrile, a similar compound to this compound. This reagent can be incorporated into proteins, enabling spectroscopic determination and offering a valuable tool for biochemical and pharmacological research (Müller & Pfleiderer, 1978).
Corrosion Inhibition Properties
A study by Verma et al. (2015) explored the corrosion inhibition properties of 2-Aminobenzene-1,3-dicarbonitriles derivatives, which are structurally related to this compound. This research highlights the potential use of these compounds in protecting metals like mild steel from corrosion in acidic environments, which has significant implications in industrial applications (Verma et al., 2015).
Herbicide Resistance and Detoxification
Stalker et al. (1988) conducted research on bromoxynil, a herbicide structurally similar to this compound. They studied a bacterial gene that detoxifies bromoxynil and its expression in transgenic tobacco plants, which conferred resistance to the herbicide. This research is pivotal for developing herbicide-resistant crops and understanding plant-bacteria interactions in agriculture (Stalker et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJBGZJJPIHUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559713 | |
Record name | 2-Hydroxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-71-4 | |
Record name | 2-Hydroxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.